1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride
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Overview
Description
1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a fluorophenyl group and a pyrazinoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride typically involves multi-step organic reactions. The process may include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups are introduced through electrophilic aromatic substitution reactions.
Construction of the Pyrazinoquinoline Core: This step involves cyclization reactions, often using amines and aldehydes under acidic or basic conditions.
Coupling of Intermediates: The final step involves coupling the fluorophenyl intermediate with the pyrazinoquinoline core, followed by purification and conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride
- 1-(4-Bromophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride
Comparison
Compared to its analogs, 1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride may exhibit unique properties such as:
- Higher Reactivity : Due to the presence of the fluorine atom.
- Different Biological Activity : Fluorine’s electronegativity can influence the compound’s interaction with biological targets.
- Enhanced Stability : Fluorine can increase the compound’s resistance to metabolic degradation.
Properties
CAS No. |
27114-11-0 |
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Molecular Formula |
C22H27Cl2FN2O |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
4-(1,2,4,4a,5,6-hexahydropyrazino[1,2-a]quinolin-3-yl)-1-(4-fluorophenyl)butan-2-one;dihydrochloride |
InChI |
InChI=1S/C22H25FN2O.2ClH/c23-19-8-5-17(6-9-19)15-21(26)11-12-24-13-14-25-20(16-24)10-7-18-3-1-2-4-22(18)25;;/h1-6,8-9,20H,7,10-16H2;2*1H |
InChI Key |
QIKOQLHSUDUZIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N3C1CN(CC3)CCC(=O)CC4=CC=C(C=C4)F.Cl.Cl |
Origin of Product |
United States |
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